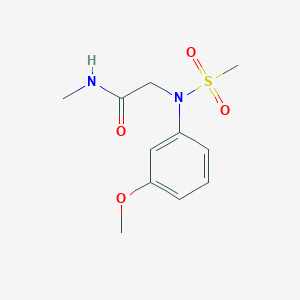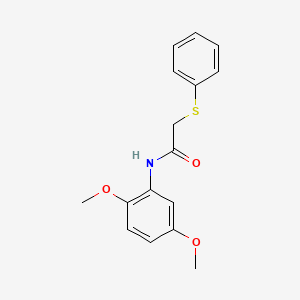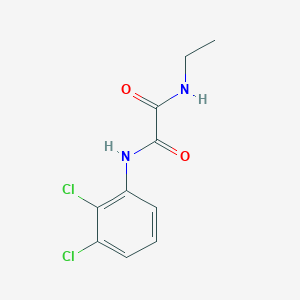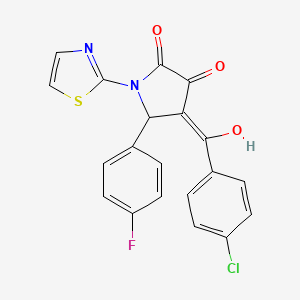
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as MMG or MMG-11, is a compound that has been widely used in scientific research due to its potential therapeutic applications. MMG is a small molecule that belongs to the class of glycine transporter 1 (GlyT1) inhibitors.
Mécanisme D'action
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a critical role in the regulation of NMDA receptors, which are involved in learning and memory. By inhibiting GlyT1, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine in the brain, which enhances the activity of NMDA receptors.
Biochemical and Physiological Effects
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In animal models, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of glycine in the brain, enhance the activity of NMDA receptors, and improve cognitive function. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in a number of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have minimal activity against other transporters and receptors, which makes it a useful tool for studying the role of GlyT1 in various neurological disorders. However, one of the limitations of using N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is in the development of more potent and selective GlyT1 inhibitors. Another area of interest is in the use of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in combination with other drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the long-term effects of N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, as well as its potential side effects. Overall, N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has the potential to be a valuable tool for the treatment of a variety of neurological disorders, and further research is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is in the treatment of schizophrenia. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia. N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use in the treatment of Alzheimer's disease, depression, and anxiety.
Propriétés
IUPAC Name |
2-(3-methoxy-N-methylsulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-12-11(14)8-13(18(3,15)16)9-5-4-6-10(7-9)17-2/h4-7H,8H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTLBEOLNUXMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-bromobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3918453.png)

![4-[(phenylthio)acetyl]morpholine](/img/structure/B3918485.png)
![N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B3918497.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B3918510.png)
![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)
![2,2,2-trifluoro-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B3918522.png)
![N~2~-(4-chlorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3918523.png)
